Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-

描述

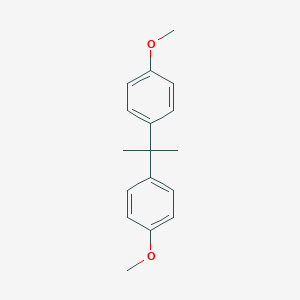

二甲基双酚A (DMBPA) 是一种属于双酚家族的化合物。其结构与双酚A (BPA) 相似,但在双酚A的基础上增加了两个甲基。 DMBPA 以其内分泌干扰特性而闻名,并因其对各种生物系统的影响而被研究 .

准备方法

合成路线和反应条件

DMBPA 可以通过双酚A 的甲基化反应合成。反应通常涉及使用甲基化试剂,例如硫酸二甲酯或碘甲烷,在碱性试剂(如氢氧化钠)存在下进行。 反应在受控条件下进行,以确保对双酚A 上的羟基进行选择性甲基化 .

工业生产方法

DMBPA 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级甲基化试剂和碱,并严格控制反应参数,以最大限度地提高产率和纯度。 然后通过结晶或蒸馏方法纯化产物 .

化学反应分析

反应类型

DMBPA 会发生各种化学反应,包括:

氧化: DMBPA 可以被氧化生成醌类和其他氧化产物。

还原: 还原反应可以将 DMBPA 转化为相应的醇。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

主要产物

科学研究应用

Applications in Scientific Research

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] has several notable applications in scientific research:

Polymer Chemistry

- Use in Polymer Synthesis: This compound serves as a building block in the synthesis of various polymers, particularly those used in high-performance materials. Its structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

- Case Study: Research indicates that incorporating Dimethyl-Bisphenol A into polycarbonate formulations enhances impact resistance while maintaining transparency and heat resistance .

Pharmaceuticals

- Potential Drug Development: The compound's structural similarities to other bisphenols have led to investigations into its potential as an intermediate in the synthesis of pharmaceutical agents. Its methoxy groups can influence biological activity and solubility.

- Case Study: Studies have explored its derivatives for use in anti-cancer therapies due to their ability to interact with estrogen receptors .

Material Science

- Additive in Coatings: Dimethyl-Bisphenol A is utilized as an additive in coatings and adhesives to improve adhesion properties and chemical resistance.

- Case Study: Research has shown that coatings incorporating this compound exhibit enhanced durability against solvents and environmental degradation .

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] is subject to regulatory scrutiny due to potential health risks associated with bisphenol compounds. Safety data sheets recommend handling the substance with care, utilizing appropriate personal protective equipment (PPE), and adhering to local regulations regarding hazardous materials .

作用机制

DMBPA 主要通过与激素受体的相互作用发挥其作用。它可以与雌激素受体结合,模拟天然激素的作用,破坏正常的激素平衡。 这种相互作用会导致各种生物效应,包括基因表达和细胞反应的改变 .

相似化合物的比较

类似化合物

双酚A (BPA): 母体化合物,广泛用于塑料和树脂。

双酚S (BPS): 双酚A 的替代品,具有类似的内分泌干扰特性。

双酚F (BPF): 双酚A 的另一种替代品,用于各种工业应用.

DMBPA 的独特性

DMBPA 由于其额外的甲基而具有独特性,这些甲基会影响其化学反应性和生物活性。 这些结构差异会导致与生物靶标的独特相互作用以及与其他双酚类似物相比的影响差异 .

生物活性

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-], commonly referred to as Bisphenol A dimethyl ether or 2,2-bis(4'-methoxyphenyl)propane, is a synthetic organic compound with the formula C17H20O2 and a molecular weight of approximately 256.35 g/mol. This compound is notable for its potential biological activities, particularly in relation to endocrine disruption and its applications in various industrial processes.

- IUPAC Name : 4,4'-(propane-2,2-diyl)bis(methoxybenzene)

- CAS Number : 1568-83-8

- Molecular Formula : C17H20O2

- Purity : Typically around 95% in commercial preparations

- Physical State : Solid at room temperature

Biological Activity Overview

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] exhibits several biological activities that have been the subject of research. Its structure suggests potential interactions with hormone receptors and other biological pathways.

Endocrine Disruption

Numerous studies have indicated that compounds structurally related to bisphenols can act as endocrine disruptors. These substances may mimic estrogen and interfere with hormonal functions in both humans and wildlife. For example:

- Estrogenic Activity : Research has shown that bisphenol derivatives can bind to estrogen receptors, potentially leading to altered reproductive functions and developmental issues in animals .

- Case Study : A study published in Environmental Health Perspectives demonstrated that exposure to bisphenol analogs resulted in significant changes in reproductive hormone levels in laboratory animals .

Antioxidant Properties

Some studies suggest that Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] may possess antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems.

- Research Findings : A study indicated that methoxy-substituted phenolic compounds can scavenge free radicals effectively, which may contribute to protective effects against cellular damage .

Toxicological Profile

The toxicological profile of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] has been evaluated through various studies:

| Endpoint | Result | Source |

|---|---|---|

| Acute Toxicity | Low toxicity | OECD Guidelines |

| Reproductive Toxicity | Potential risk observed | Environmental Health Perspectives |

| Mutagenicity | Not mutagenic | NIST Database |

Applications

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] is primarily used in the production of plastics and resins. Its properties make it suitable for:

- Polymer Manufacturing : Used as a monomer in the synthesis of polycarbonate plastics.

- Pharmaceuticals : Investigated for potential applications in drug formulations due to its biological activity.

属性

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYIBEYSBXIQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347091 | |

| Record name | 2,2-bis(4-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-83-8 | |

| Record name | 1,1′-(1-Methylethylidene)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-bis(4-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。